1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea
Description
1-(4-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea is a urea derivative characterized by three distinct aromatic substituents:
- A 3,4-dihydro-2H-pyrrol-5-yl moiety at the N1 position, introducing a partially saturated heterocyclic ring that may enhance conformational flexibility or hydrogen-bonding capacity.
- A 3-methoxyphenyl group at the N3 position, providing electron-donating properties and influencing solubility.
For instance, urea derivatives with substituted phenyl groups are widely studied for applications in medicinal chemistry, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-24-16-5-2-4-14(12-16)21-18(23)22(17-6-3-11-20-17)15-9-7-13(19)8-10-15/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGMEIYPJZOYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with several key components:
- Urea Group : Facilitates hydrogen bonding, enhancing interactions with biological targets.
- Chlorophenyl Substituent : Increases lipophilicity, potentially influencing binding affinity.
- Pyrrolidine Ring : Contributes to structural diversity and flexibility.
The molecular formula is , with a molecular weight of 343.81 g/mol.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
Anticancer Activity
Studies have shown that similar compounds exhibit potent anticancer properties. For instance, derivatives of pyrrole and urea have been tested against various cancer cell lines, demonstrating significant growth inhibition. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induction of apoptosis |
| 5-(4-chlorophenyl)-5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one | NCI-H460 | 0.39 | Autophagy induction |
| 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]urea | HCT116 | TBD | Cell cycle arrest |
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For example, it may interact with acetylcholinesterase and urease, which are critical in neurodegenerative diseases and metabolic disorders respectively.
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Acetylcholinesterase | Competitive | TBD |
| Urease | Non-competitive | 2.14 ± 0.003 |
Antimicrobial Activity
Preliminary studies indicate moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's structural features may enhance its ability to penetrate bacterial membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The unique functional groups may enhance binding to specific receptors or enzymes.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of Key Enzymes : The urea group facilitates interactions with enzymes critical for cellular metabolism.
Case Studies
Recent studies highlight the therapeutic potential of this compound:
- A study involving the synthesis and evaluation of related compounds demonstrated significant anticancer activity against multiple cell lines, suggesting a promising avenue for drug development.
- Another investigation focused on enzyme inhibition revealed that derivatives could serve as effective urease inhibitors, offering alternatives for existing treatments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a chlorophenyl group and a dihydro pyrrole ring. Below is a comparative analysis with key analogs (Table 1):
*Estimated based on substituent contributions (Cl: ~35.5 g/mol; pyrrolidine vs. cyanophenyl adjustments).
Key Observations:
- Substituent Impact on Physicochemical Properties: The 4-chlorophenyl group in the target compound likely increases lipophilicity compared to the 4-cyanophenyl group in analogs like 6l and 6m . This may enhance membrane permeability but reduce aqueous solubility.
- Synthetic Yields :
- Analogs with electron-withdrawing groups (e.g., 6l, 6m) show consistently high yields (~82–83%), suggesting that the target compound’s synthesis could be optimized using similar protocols .
Q & A
Q. What are the recommended synthetic pathways for 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea, and how can reaction conditions be optimized?
A multi-step approach is typically employed, starting with the preparation of substituted urea precursors. Key steps include:
- Coupling reactions : Use 4-chlorophenyl isocyanate with 3,4-dihydro-2H-pyrrol-5-amine under anhydrous conditions (e.g., THF or DCM) at 0–5°C to minimize side reactions .
- Methoxyphenyl incorporation : Introduce the 3-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio for amine:isocyanate) and use catalysts like DMAP to enhance yield (typically 60–75%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Combine multiple spectroscopic and crystallographic techniques:
- NMR : Confirm substituent positions via NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and NMR (urea carbonyl at δ 155–160 ppm) .
- X-ray crystallography : Grow single crystals in ethanol/water (9:1) at 4°C. Resolve bond lengths (e.g., C=O at ~1.23 Å) and torsion angles to verify stereochemistry .
- Mass spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z ~400–410) .
Q. What solvent systems are suitable for purification and stability studies?
- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) or recrystallization in ethanol .
- Stability : Assess hydrolytic stability in PBS (pH 7.4) at 37°C over 72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Employ molecular docking and MD simulations:
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., urea-based kinase inhibitors) .
- Docking : Use AutoDock Vina with force fields (AMBER/CHARMM) to simulate binding to ATP pockets. Validate with free-energy calculations (MM-PBSA) .
- ADMET prediction : Calculate LogP (target ~3.5) and polar surface area (<90 Ų) to estimate bioavailability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response curves : Re-evaluate IC values using standardized assays (e.g., MTT for cytotoxicity) .
- Metabolite screening : Identify active/inactive metabolites via LC-MS/MS (e.g., phase I oxidation products) .
- Structural analogs : Compare with derivatives (e.g., 1-(3-chloro-4-methylphenyl)urea) to isolate pharmacophore contributions .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent modulation : Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance target affinity .
- Ring saturation : Compare 3,4-dihydro-2H-pyrrol-5-yl with fully aromatic pyrroles to assess conformational flexibility .
- Bioisosteres : Substitute urea with thiourea or carbamate to improve metabolic stability .
Methodological Notes
- Contradictions in evidence : While highlights urea derivatives as insecticides, this compound’s specific bioactivity requires validation via in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
